(2S,3S,4R,5S,6S)-2-Methyl-6-(2-naphthyloxy)tetrahydropyran-3,4,5-triol
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Overview
Description
Naphthyl-alpha-L-fucoside is a compound characterized by the presence of an alpha-L-fucopyranose moiety in which the anomeric hydroxy hydrogen is replaced by a 2-naphthyl group . This compound belongs to the class of alpha-L-fucosides, which are glycosides containing the sugar L-fucose.
Preparation Methods
The synthesis of Naphthyl-alpha-L-fucoside typically involves the reaction of alpha-L-fucopyranose with 2-naphthol under specific conditions. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the glycosidic bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Naphthyl-alpha-L-fucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Naphthyl-alpha-L-fucoside can undergo substitution reactions where the naphthyl group or the fucoside moiety is replaced by other functional groups.
Scientific Research Applications
Naphthyl-alpha-L-fucoside has several scientific research applications:
Mechanism of Action
The mechanism of action of Naphthyl-alpha-L-fucoside involves its interaction with alpha-L-fucosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the naphthyl group and L-fucose. The molecular targets include the active site of the enzyme, where the substrate binds and undergoes catalysis .
Comparison with Similar Compounds
Naphthyl-alpha-L-fucoside can be compared with other similar compounds such as:
2-naphthyl alpha-D-glucoside: Similar in structure but contains a glucose moiety instead of fucose.
2-naphthyl beta-D-galactoside: Contains a galactose moiety and differs in the glycosidic linkage.
2-naphthyl beta-L-fucoside: Similar but differs in the stereochemistry of the fucoside moiety.
Naphthyl-alpha-L-fucoside is unique due to its specific alpha-L-fucoside structure, which makes it a valuable tool in enzymatic and biochemical studies.
Properties
IUPAC Name |
2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUQSUBZOKELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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